Muscarinic M1 over M2 Receptor Selectivity of 1-(4-Methylphenyl)piperazin-2-one
In direct binding assays, 1-(4-Methylphenyl)piperazin-2-one demonstrates an approximately 9-fold selectivity for the muscarinic M1 receptor over the M2 receptor [1]. This contrasts with the behavior of structurally similar piperazin-2-ones, which can exhibit either non-selective binding or an entirely different selectivity profile. For instance, while not directly tested head-to-head, a series of 2-(R)-methyl-substituted piperazines were reported to be potent M2 selective ligands with >100-fold selectivity versus M1 . The 1-(4-Methylphenyl)piperazin-2-one scaffold therefore provides a distinct pharmacological starting point for developing M1-preferring ligands.
| Evidence Dimension | Binding Affinity and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (M1) = 156 nM; Ki (M2) = 1,370 nM |
| Comparator Or Baseline | 2-(R)-methyl-substituted piperazines: >100-fold selectivity for M2 over M1 |
| Quantified Difference | M1/M2 Selectivity Ratio = 8.8 |
| Conditions | M1: [3H]pirenzepine displacement in bovine striatum. M2: [3H]QNB displacement in rat myocardium [1]. |
Why This Matters
This established M1-preferring profile is a key differentiator, enabling researchers to select this compound for target validation studies where avoiding M2-mediated cardiac side effects is critical, unlike other piperazine-based tools.
- [1] BindingDB. BDBM50405719. Affinity Data for 1-(4-Methylphenyl)piperazin-2-one. View Source
